molecular formula C16H22N2O B5444623 N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-METHYLPHENYL)UREA

N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-METHYLPHENYL)UREA

Cat. No.: B5444623
M. Wt: 258.36 g/mol
InChI Key: PVWSKCKYFLLSPQ-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA is an organic compound that features a cyclohexenyl group and a methylphenyl group connected through a urea linkage

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWSKCKYFLLSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process involves:

    Reactants: 2-(1-cyclohexenyl)ethylamine and 3-methylphenyl isocyanate.

    Solvent: Common solvents include chloroform or methanol.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA exerts its effects involves interaction with specific molecular targets. The cyclohexenyl and methylphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(4-METHYLPHENYL)UREA
  • N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(2-METHYLPHENYL)UREA
  • N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-CHLOROPHENYL)UREA

Uniqueness

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

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